molecular formula C22H17ClN6OS B2488507 N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207042-11-2

N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2488507
CAS RN: 1207042-11-2
M. Wt: 448.93
InChI Key: RSQJDUURGBBHJV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17ClN6OS and its molecular weight is 448.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

A variety of innovative heterocyclic compounds incorporating a thiadiazole moiety were synthesized for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This synthesis pathway indicates the potential for creating compounds with specific biological activities, showcasing the role of similar complex molecules in the development of novel insecticides (Fadda et al., 2017).

Antitumor and Antimicrobial Activities

Enaminones were used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This suggests that compounds with a similar structure could be explored for their potential in treating various diseases and infections (Riyadh, 2011).

Antimicrobial and Anti-inflammatory Agents

Novel selenolo[2,3-c]pyrazole compounds were synthesized and showed significant antibacterial, antifungal, and anti-inflammatory activities. Such findings highlight the chemical compound's potential as a precursor for developing new therapeutic agents (Zaki et al., 2016).

Antimicrobial Evaluations

A new series of pyrazolopyrazinoselenolotriazolopyrimidines was synthesized, demonstrating promising results against various bacterial and fungal strains. This research supports the compound's application in synthesizing molecules with antimicrobial properties (Abd ul‐Malik et al., 2021).

Synthesis and Biological Studies

The synthesis and biological examination of various heterocycles incorporating this compound could lead to the discovery of new agents with potential insecticidal, antimicrobial, and anti-inflammatory effects. This application is crucial in developing new solutions for agricultural pests and medical conditions (Soliman et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3-chloro-4-methylaniline with 2-bromoacetyl chloride to form N-(3-chloro-4-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol to form the final product.", "Starting Materials": [ "3-chloro-4-methylaniline", "2-bromoacetyl chloride", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol" ], "Reaction": [ "Step 1: 3-chloro-4-methylaniline is reacted with 2-bromoacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-2-bromoacetamide.", "Step 2: N-(3-chloro-4-methylphenyl)-2-bromoacetamide is then reacted with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol in the presence of a base such as potassium carbonate to form the final product N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] }

CAS RN

1207042-11-2

Product Name

N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Molecular Formula

C22H17ClN6OS

Molecular Weight

448.93

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H17ClN6OS/c1-14-7-8-16(11-17(14)23)24-20(30)13-31-22-26-25-21-19-12-18(15-5-3-2-4-6-15)27-29(19)10-9-28(21)22/h2-12H,13H2,1H3,(H,24,30)

InChI Key

RSQJDUURGBBHJV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)Cl

solubility

not available

Origin of Product

United States

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